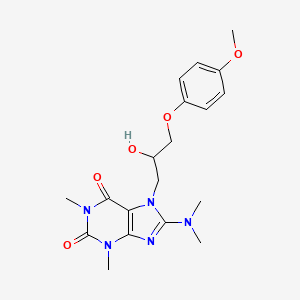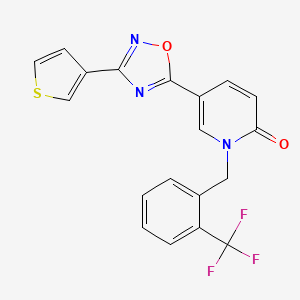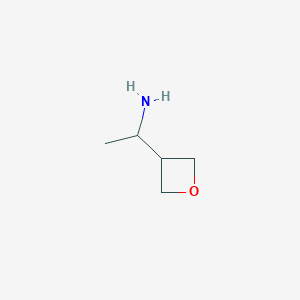![molecular formula C7H10O2 B2659774 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] CAS No. 2416229-32-6](/img/structure/B2659774.png)
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dioxaspiro[bicyclo[310]hexane-2,1’-cyclobutane] is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[310]hexane core fused with a cyclobutane ring
Wissenschaftliche Forschungsanwendungen
Mechanistic Insights and Synthetic Routes
Competitive Atom Shifts and Conformations : Rosenberg, Schrievers, and Brinker (2016) discussed competitive 1,2-C atom shifts in strained carbene, highlighting the significance of ring-puckered conformers in determining product selectivity in synthetic processes. This work provides insights into the mechanistic pathways of transformations involving spirocyclic compounds (Rosenberg, Schrievers, & Brinker, 2016).
[3 + 2]-Cycloaddition for Oxindoles Synthesis : Filatov et al. (2017) achieved the synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction, showcasing the versatility of spirocyclic frameworks in synthesizing functionalized molecules with potential biological activities (Filatov et al., 2017).
Applications in Material Science
- Toughening of Polylactide : Jing and Hillmyer (2008) demonstrated the use of a spirocyclic lactide derivative for toughening polylactide, indicating the potential of spirocyclic compounds in enhancing the mechanical properties of biodegradable polymers (Jing & Hillmyer, 2008).
Novel Structural Motifs
- Spirocyclic Diketopiperazine Enantiomers : Zhong et al. (2018) isolated spirocyclic diketopiperazine enantiomers from marine-derived fungus Eurotium sp., highlighting the discovery of novel spirocyclic motifs with potential biological activities (Zhong et al., 2018).
Exploration of Antitumor Potential
- Antitumor Agent Exploration : Knyazev et al. (2021) explored the antitumor potential of spiro[3-azabicyclo[3.1.0]hexane]oxindoles, assessing their cytotoxicity and effects on cell motility, which could inform future antitumor strategies (Knyazev et al., 2021).
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane] typically involves a multi-step process. One common method is the [3 + 2] annulation of cyclopropenes with cyclopropylanilines, which can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . This method provides good yields for a broad range of derivatives.
Industrial Production Methods: While specific industrial production methods for 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane] are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to
Eigenschaften
IUPAC Name |
spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1'-cyclobutane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-7(3-1)6-5(9-6)4-8-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSYOBMEHBVLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3C(O3)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-dimethoxyphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2659693.png)
![N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2659695.png)
![7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2659696.png)
![2-[Benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2659697.png)
![6-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2659698.png)
![sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate](/img/structure/B2659699.png)
![5-[[4-[(6-Fluoropyridin-2-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B2659700.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2659702.png)


![5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2659710.png)
![1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2659712.png)

